

# ER-07634AN: A Technical Guide to its Mechanism of Action on Microtubules

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Compound of Interest		
Compound Name:	ER-076349	
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#### **Abstract**

**ER-076349** is a synthetic analog of the marine natural product halichondrin B, demonstrating potent anti-proliferative activity against a range of cancer cell lines. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical component of the cellular cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape. This technical guide provides an in-depth overview of the molecular mechanism of **ER-076349**'s interaction with microtubules, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated cellular pathways.

# Core Mechanism of Action: Inhibition of Tubulin Polymerization

**ER-076349** exerts its cytotoxic effects by directly targeting tubulin, the fundamental protein subunit of microtubules. The binding of **ER-076349** to tubulin inhibits the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule formation leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

## **Interaction with Tubulin**

**ER-076349**, similar to other halichondrin B analogs, is proposed to bind to the interdimer interface of tubulin or to the  $\beta$ -subunit alone.[2][3] This interaction perturbs the conformational



changes necessary for proper microtubule assembly. While a precise dissociation constant (Kd) for **ER-076349** has not been reported in the reviewed literature, studies on its close analog, eribulin, suggest a complex binding mechanism with both high and low-affinity sites on soluble tubulin and high-affinity binding to the plus ends of microtubules.[4] Computational modeling suggests that **ER-076349** has slightly more favorable dynamic properties within the tubulin binding pocket compared to eribulin.[5]

## **Effects on Microtubule Dynamics**

The primary consequence of **ER-076349**'s interaction with tubulin is the inhibition of microtubule growth. At high concentrations, it inhibits the polymerization of tubulin into microtubules.[6] Unlike some other microtubule-targeting agents, which affect both growth and shortening phases, analogs like eribulin predominantly suppress the growth of microtubules.[4] This leads to the formation of non-functional tubulin aggregates and a net decrease in the microtubule polymer mass within the cell.

## **Quantitative Data**

The following tables summarize the available quantitative data on the biological activity of **ER-076349**.

Table 1: In Vitro Anti-proliferative Activity of ER-076349

Cell Line	Cancer Type	IC50 (nM)	Reference
MDA-MB-435	Breast Cancer	0.59	[7]
COLO 205	Colon Cancer	2.4	[7]
DLD-1	Colon Cancer	7.3	[7]
DU 145	Prostate Cancer	3.6	[7]
LNCaP	Prostate Cancer	1.8	[7]
LOX	Melanoma	3.2	[7]
HL-60	Leukemia	2.6	[7]
U937	Lymphoma	4.0	[7]
U-2 OS	Osteosarcoma	3	[8]



Table 2: Effects of ER-076349 on Mitotic Arrest

Cell Line	Parameter	Value	Reference
U-2 OS	Half-maximal mitotic arrest	2 nM	[8]
U-2 OS	Complete mitotic block	100 nM	[6]

Note: A specific IC50 value for the in vitro inhibition of tubulin polymerization by **ER-076349** is not readily available in the public domain literature reviewed.

# **Cellular Consequences of Microtubule Disruption**

The inhibition of microtubule dynamics by **ER-076349** triggers a series of well-defined cellular responses, primarily impacting cell division and survival.

## **G2/M Cell Cycle Arrest**

Properly functioning microtubules are essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By disrupting microtubule polymerization, **ER-076349** prevents the formation of a functional mitotic spindle. [1] This activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, leading to a halt in the cell cycle at the G2/M transition phase.[1]

## **Induction of Apoptosis**

Prolonged arrest in mitosis due to a defective mitotic spindle is a potent trigger for apoptosis, or programmed cell death. While the specific apoptotic signaling cascade initiated by **ER-076349** has not been fully elucidated, microtubule-targeting agents generally induce the intrinsic apoptotic pathway. This pathway is controlled by the Bcl-2 family of proteins, which regulate the release of cytochrome c from the mitochondria.[9][10] The release of cytochrome c initiates a caspase cascade, leading to the execution of the apoptotic program.

# **Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize the mechanism of action of **ER-076349**.



## **In Vitro Tubulin Polymerization Assay**

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

#### Materials:

- Purified tubulin (e.g., bovine brain tubulin)
- G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
- Glycerol
- ER-076349 (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)
- 96-well microplate
- Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

#### Procedure:

- Prepare a stock solution of purified tubulin in G-PEM buffer on ice.
- Prepare serial dilutions of ER-076349 in G-PEM buffer.
- In a pre-chilled 96-well plate on ice, add the tubulin solution to each well.
- Add the different concentrations of ER-076349 or vehicle control to the respective wells.
- Initiate polymerization by transferring the plate to a microplate reader pre-warmed to 37°C.
- Monitor the change in absorbance at 340 nm every minute for a specified period (e.g., 60 minutes). The increase in absorbance corresponds to the increase in microtubule polymer mass.
- Plot the absorbance values over time to generate polymerization curves. The IC50 value can be determined by plotting the rate of polymerization or the final absorbance against the concentration of ER-076349.



## **Immunofluorescence Staining of Microtubules**

This technique allows for the visualization of the microtubule network within cells and the assessment of drug-induced disruptions.

#### Materials:

- Cancer cell line of interest (e.g., HeLa, U-2 OS)
- Cell culture medium and supplements
- · Glass coverslips
- ER-076349
- Fixation solution (e.g., ice-cold methanol or paraformaldehyde)
- Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
- Blocking buffer (e.g., PBS with 1% BSA)
- Primary antibody against α-tubulin or β-tubulin
- Fluorescently labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- · Antifade mounting medium
- Fluorescence microscope

#### Procedure:

- Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.
- Treat the cells with various concentrations of ER-076349 or vehicle control for the desired time.
- Wash the cells with PBS.



- Fix the cells with the chosen fixation solution.
- Permeabilize the cells with permeabilization buffer.
- Block non-specific antibody binding with blocking buffer.
- Incubate the cells with the primary anti-tubulin antibody.
- Wash the cells with PBS.
- Incubate the cells with the fluorescently labeled secondary antibody.
- Wash the cells with PBS.
- · Counterstain the nuclei with DAPI.
- Mount the coverslips onto microscope slides using antifade mounting medium.
- Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

## **Cell Cycle Analysis by Flow Cytometry**

This method quantifies the distribution of cells in different phases of the cell cycle.

#### Materials:

- Cancer cell line of interest
- Cell culture medium and supplements
- ER-076349
- Trypsin-EDTA
- PBS
- Cold 70% ethanol
- Propidium iodide (PI) staining solution (containing RNase A)



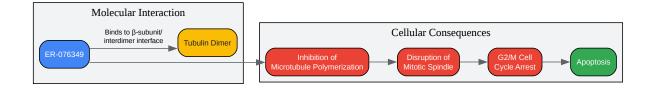
· Flow cytometer

#### Procedure:

- Seed cells in culture plates and treat with ER-076349 or vehicle control for the desired time.
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice.
- · Wash the fixed cells with PBS.
- Resuspend the cells in PI staining solution and incubate in the dark.
- Analyze the DNA content of the cells using a flow cytometer.
- The resulting histogram will show peaks corresponding to cells in G1, S, and G2/M phases
  of the cell cycle. Analyze the percentage of cells in each phase to determine the effect of ER076349.

## **Visualizations**

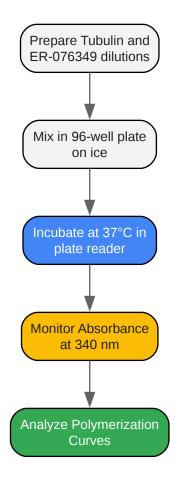
The following diagrams illustrate the key pathways and workflows related to the mechanism of action of **ER-076349**.



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Caption: Mechanism of action of **ER-076349** on microtubules.

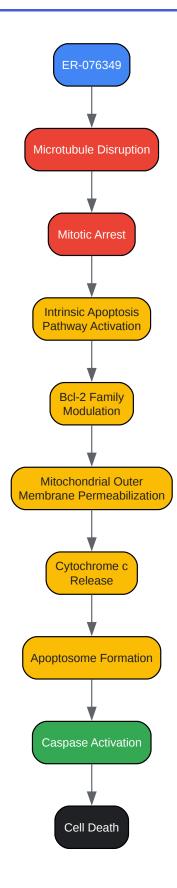




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Caption: Workflow for in vitro tubulin polymerization assay.





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Caption: Proposed apoptotic signaling pathway induced by ER-076349.



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